Cyclohexene

説明

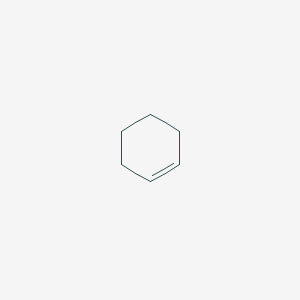

Structure

2D Structure

3D Structure

特性

IUPAC Name |

cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCIXCUEYOPUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Record name | CYCLOHEXENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1054 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25012-94-6 | |

| Record name | Cyclohexene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25012-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9038717 | |

| Record name | Cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9038717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclohexene appears as a colorless liquid. Insoluble in water and less dense than water. Flash point 20 °F. Vapors heavier than air. Inhalation of high concentrations may have a narcotic effect. Used to make other chemicals., Colorless liquid with a sweet odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet odor. | |

| Record name | CYCLOHEXENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1173 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1054 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/118 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0167.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

181 °F at 760 mmHg (NIOSH, 2023), 83 °C at 760 mm Hg, 83 °C, 181 °F | |

| Record name | CYCLOHEXENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1624 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1054 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/118 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0167.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

11 °F (NIOSH, 2023), 11 °F, <20 °F (<-7 °C) (Closed cup), 11 °F CC, -6 °C c.c. | |

| Record name | CYCLOHEXENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1173 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1624 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1054 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/118 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0167.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), MISCIBLE IN BENZENE, CARBON TETRACHLORIDE, PETROLEUM ETHER, Miscible with ethanol, ether, acetone, and benzene, In water, 213 mg/L at 25 °C, Solubility in water: none, Insoluble | |

| Record name | CYCLOHEXENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1624 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1054 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclohexene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0167.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.81 (NIOSH, 2023) - Less dense than water; will float, 0.8110 at 20 °C/4 °C, Relative density (water = 1): 0.81, 0.81 | |

| Record name | CYCLOHEXENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1624 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1054 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/118 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0167.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.8 (Air = 1), Relative vapor density (air = 1): 2.8 | |

| Record name | CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1624 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1054 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

67 mmHg (NIOSH, 2023), 89.0 [mmHg], Vapor pressure, kPa at 20 °C: 8.9, 67 mmHg | |

| Record name | CYCLOHEXENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1173 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1054 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/118 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0167.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

110-83-8 | |

| Record name | CYCLOHEXENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9038717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12L0P8F7GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1624 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1054 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/118 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GW2625A0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-154 °F (NIOSH, 2023), -103.5 °C, -104 °C, -154 °F | |

| Record name | CYCLOHEXENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1624 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1054 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/118 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0167.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Cyclohexene properties and structure elucidation

An In-depth Technical Guide to the Properties and Structure Elucidation of Cyclohexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound (C₆H₁₀), a crucial cycloalkene intermediate in various industrial and pharmaceutical syntheses. It details the molecule's physical and chemical properties, its structural characteristics, and the modern analytical techniques used for its definitive identification and characterization.

Properties of this compound

This compound is a colorless liquid with a characteristic sharp, sweet odor.[1][2] It is a six-membered carbon ring containing a single double bond, making it a member of the alkene functional group.[1] This structure dictates its physical properties and chemical reactivity.

Physical Properties

This compound is insoluble in water but miscible with many organic solvents.[2][3] Its key physical constants are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀ | [1][4] |

| Molar Mass | 82.143 g/mol | [2][4] |

| Appearance | Colorless liquid | [2][5] |

| Odor | Sweet, sharp | [1][6] |

| Density | 0.8110 g/cm³ at 20 °C | [2][3] |

| Boiling Point | 82.98 °C (181.36 °F) | [2] |

| Melting Point | -103.5 °C (-154.3 °F) | [2] |

| Flash Point | -6.5 °C (20 °F) | [1][5] |

| Vapor Pressure | 8.93 kPa (67 mmHg) at 20 °C | [2][7] |

| Refractive Index (n_D) | 1.4465 | [2] |

Chemical Properties and Reactivity

The presence of the carbon-carbon double bond is the primary determinant of this compound's reactivity, making it susceptible to electrophilic addition reactions.[3] It is an important precursor in the synthesis of various chemicals, including adipic acid, caprolactam, and phenol.[2]

| Reaction Type | Description | Products |

| Hydrogenation | Catalytic addition of hydrogen across the double bond. | Cyclohexane |

| Halogenation | Addition of halogens (e.g., Br₂) across the double bond. | trans-1,2-Dihalocyclohexane[8] |

| Hydration | Acid-catalyzed addition of water. | Cyclohexanol[2] |

| Oxidative Cleavage | Cleavage of the double bond using strong oxidizing agents (e.g., H₂O₂ with a tungsten catalyst). | Adipic acid[2] |

| Epoxidation | Reaction with a peroxy acid to form an epoxide. | This compound oxide[3] |

| Skeletal Isomerization | Zeolite-catalyzed rearrangement of the carbon skeleton. | Methylcyclopentene[3] |

Structure and Conformation

The chemical name this compound indicates a cyclic ("cyclo") structure of six ("hex") carbon atoms containing a double bond ("ene").[1] Unlike cyclohexane, which preferentially adopts a chair conformation, this compound's most stable conformation is a half-chair.[2] This is due to the planarity of the sp² hybridized carbons of the double bond, which forces an eclipsed conformation at that bond.[2]

Structure Elucidation: Spectroscopic Analysis

The definitive structure of this compound is elucidated through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the symmetry of the this compound ring, its ¹H NMR spectrum shows three distinct sets of proton signals, while the ¹³C NMR shows three corresponding carbon signals.[9][10]

¹H NMR Spectral Data

| Chemical Shift (δ) | Proton Type | Integration | Multiplicity |

| ~5.66 ppm | Vinylic (=C-H) | 2H | Multiplet[9][11] |

| ~1.99 ppm | Allylic (-CH₂-C=) | 4H | Multiplet[9][11] |

| ~1.61 ppm | Homoallylic (-CH₂-CH₂-C=) | 4H | Multiplet[9][11] |

¹³C NMR Spectral Data

| Chemical Shift (δ) | Carbon Type |

| ~127.3 ppm | Vinylic (=C) |

| ~25.2 ppm | Allylic (-C-C=) |

| ~22.8 ppm | Homoallylic (-C-C-C=) |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.0 ppm).[9]

-

Instrument Setup: Place the sample in the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[12]

-

Data Acquisition:

-

Pulse Program: Use a standard single-pulse experiment.

-

Spectral Width: Set to approximately 12-16 ppm, centered around 5-6 ppm.[12]

-

Acquisition Time: Set to 2-4 seconds.[12]

-

Relaxation Delay (D1): Use a delay of 1-5 seconds to ensure accurate integration.[12]

-

Number of Scans (NS): Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.[12]

-

-

Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is characterized by the presence of both sp² and sp³ C-H bonds and the C=C double bond.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| ~3025 cm⁻¹ | Vinylic =C-H Stretch | Medium[13][14] |

| 2830-2950 cm⁻¹ | Aliphatic C-H Stretch | Strong[13][14] |

| ~1650 cm⁻¹ | C=C Stretch | Medium[13][14] |

| ~1440 cm⁻¹ | CH₂ Bending | Medium-Strong[14] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol is suitable for liquid samples like this compound.[13]

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and the ATR accessory is correctly installed.[13]

-

Background Spectrum: Clean the ATR crystal (e.g., diamond) with a volatile solvent like isopropanol and allow it to dry completely. Initiate a background scan to measure the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum. This is typically an average of 16-32 scans.[13]

-

Sample Application: Place a single drop of the this compound sample directly onto the center of the ATR crystal.[13]

-

Sample Spectrum Acquisition: Initiate the sample scan. The instrument will collect the IR spectrum, averaging multiple scans to improve the signal-to-noise ratio.[13]

-

Data Processing and Analysis: The software automatically subtracts the background and generates the final absorbance or transmittance spectrum. Analyze the key peaks to identify the functional groups present.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In Electron Ionization (EI) MS, the molecule is ionized, forming a molecular ion (M⁺•), which can then fragment into smaller, charged pieces.

Key Mass Spectrometry Data (EI)

| m/z (mass-to-charge ratio) | Ion Fragment | Notes |

| 82 | [C₆H₁₀]⁺• | Molecular ion (M⁺•) peak[15][16] |

| 81 | [C₆H₉]⁺ | Loss of a hydrogen atom (M-1)[15] |

| 67 | [C₅H₇]⁺ | Loss of a methyl radical (•CH₃) |

| 54 | [C₄H₆]⁺• | Result of a retro-Diels-Alder reaction; a characteristic fragmentation for this compound[16] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Inject a small amount of the volatile liquid this compound sample into the mass spectrometer, where it is vaporized in a high vacuum environment.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation, the molecular ion ([M]⁺•).[16][17]

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, more stable fragment ions and neutral radicals.[16]

-

Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum that plots relative intensity versus m/z. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.[15][17]

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of experimental processes and logical connections.

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Caption: Correlation between this compound's structural features and spectral signals.

Caption: Logical steps of the E1 dehydration mechanism for this compound synthesis.

References

- 1. This compound | Properties, Structure & Synthesis - Lesson | Study.com [study.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: Uses, Properties, and Applications [eureka.patsnap.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C6H10 | CID 8079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 110-83-8 [chemicalbook.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. rsc.org [rsc.org]

- 9. 1H proton nmr spectrum of this compound C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. quora.com [quora.com]

- 11. This compound(110-83-8) 1H NMR spectrum [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. infrared spectrum of this compound C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. mass spectrum of this compound C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

- 17. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Synthesis of Cyclohexene from Cyclohexanol: A Technical Guide to the Acid-Catalyzed E1 Elimination Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of cyclohexene from cyclohexanol via an acid-catalyzed dehydration reaction. The core of this transformation lies in the E1 (unimolecular elimination) mechanism, a fundamental concept in organic chemistry with broad applications in the synthesis of unsaturated compounds. This document details the reaction mechanism, provides comprehensive experimental protocols, presents quantitative data on reaction yields, and offers visual representations of the key processes.

The E1 Elimination Mechanism: A Stepwise Unraveling

The acid-catalyzed dehydration of cyclohexanol to this compound proceeds through a three-step E1 mechanism. This pathway is favored for secondary and tertiary alcohols where a relatively stable carbocation intermediate can be formed.

Step 1: Protonation of the Hydroxyl Group

The reaction is initiated by the protonation of the hydroxyl group of cyclohexanol by a strong acid catalyst, typically phosphoric acid or sulfuric acid. This initial step is a rapid equilibrium where the alcohol acts as a Lewis base, accepting a proton to form a good leaving group, an oxonium ion. This activation of the hydroxyl group is crucial as the hydroxide ion (OH⁻) is a poor leaving group.

Step 2: Formation of a Carbocation Intermediate

The protonated hydroxyl group (water) departs from the cyclohexyl ring, leading to the formation of a secondary carbocation. This step is the rate-determining step of the E1 reaction, as it involves the breaking of a carbon-oxygen bond and is energetically the most demanding. The formation of the relatively stable secondary carbocation is a key feature of the E1 pathway.

Step 3: Deprotonation to Form the Alkene

In the final step, a weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation. The electrons from the carbon-hydrogen bond then move to form a new pi bond between the two carbon atoms, resulting in the formation of this compound and regeneration of the acid catalyst.

Quantitative Data Presentation

| Catalyst | Catalyst Concentration | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 85% Phosphoric Acid | ~25% v/v | Boiling (distillation) | N/A | 82 | [2] |

| 85% Phosphoric Acid | N/A | Boiling (distillation) | N/A | 56-75 | [3] |

| Sulfuric Acid | N/A | Boiling (distillation) | N/A | Generally lower than H₃PO₄ due to side reactions | [1] |

| Methanesulfonic Acid | 0.8 - 1.0 mol/L | 250 | N/A | 85-90 | [4] |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound from cyclohexanol using different acid catalysts.

Protocol using 85% Phosphoric Acid

This is a common and reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

Cyclohexanol

-

85% Phosphoric acid (H₃PO₄)

-

Saturated sodium chloride solution

-

10% Sodium carbonate solution

-

Anhydrous calcium chloride or magnesium sulfate

-

Boiling chips

Apparatus:

-

Round-bottom flask

-

Fractional distillation apparatus (distilling head, condenser, receiving flask)

-

Heating mantle or sand bath

-

Separatory funnel

-

Erlenmeyer flasks

Procedure:

-

To a 100 mL round-bottom flask, add 20 mL of cyclohexanol and 5 mL of 85% phosphoric acid.

-

Add a few boiling chips to the flask and swirl gently to mix the reactants.

-

Assemble a fractional distillation apparatus, ensuring all joints are properly sealed. The receiving flask should be cooled in an ice bath to minimize the evaporation of the volatile this compound product.

-

Heat the mixture gently. The temperature of the distilling vapor should be maintained below 100°C.

-

Collect the distillate, which will consist of a mixture of this compound and water, until only a small volume of residue remains in the distilling flask.

-

Transfer the distillate to a separatory funnel.

-

Wash the distillate sequentially with 10 mL of water, 10 mL of 10% sodium carbonate solution (to neutralize any acidic impurities), and finally with 10 mL of saturated sodium chloride solution (to begin the drying process). After each wash, separate and discard the aqueous layer.

-

Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous calcium chloride or magnesium sulfate).

-

Allow the mixture to stand for 10-15 minutes, with occasional swirling, to ensure complete drying.

-

Decant or filter the dried this compound into a clean, dry, pre-weighed round-bottom flask.

-

Purify the this compound by simple distillation, collecting the fraction that boils at 80-85°C.

-

Weigh the final product and calculate the percentage yield.

General Considerations for using Sulfuric Acid

While phosphoric acid is preferred, sulfuric acid can also be used as a catalyst. However, it is a stronger oxidizing and dehydrating agent, which can lead to the formation of side products and charring.[1] If using sulfuric acid, it is recommended to use a lower concentration and to carefully control the reaction temperature to minimize these side reactions. The workup procedure is similar to that for phosphoric acid, with careful neutralization of the acidic product.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the synthesis and purification of this compound from cyclohexanol.

Conclusion

The synthesis of this compound from cyclohexanol via acid-catalyzed dehydration is a robust and well-established method that serves as an excellent example of the E1 elimination mechanism. The choice of catalyst and careful control of reaction conditions are paramount to achieving high yields and purity. This guide provides the foundational knowledge and practical protocols necessary for researchers and professionals to successfully perform and understand this important organic transformation.

References

Spectroscopic Profile of Cyclohexene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for cyclohexene, a fundamental cycloalkene in organic chemistry. The information is tailored for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and visualizes the relationships between these techniques and the derived structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that correspond to the different chemical environments of the nuclei within the molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound shows three main groups of signals due to the molecule's symmetry.[1] The vinylic protons are the most deshielded, followed by the allylic protons, and finally the homoallylic protons.

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Vinylic (=C-H ) | ~5.66 | Multiplet | 2H |

| Allylic (-CH₂-CH=) | ~1.99 | Multiplet | 4H |

| Homoallylic (-CH₂-CH₂-CH=) | ~1.61 | Multiplet | 4H |

Table 1: ¹H NMR data for this compound. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Data sourced from various spectral databases.[2]

¹³C NMR Spectroscopic Data

Due to the symmetry of the this compound molecule, the ¹³C NMR spectrum displays three distinct signals, corresponding to the three unique carbon environments.[3]

| Carbon Type | Chemical Shift (δ) in ppm |

| Vinylic (C =C) | ~127.2 |

| Allylic (-C H₂-CH=) | ~25.2 |

| Homoallylic (-C H₂-CH₂-CH=) | ~22.8 |

Table 2: ¹³C NMR data for this compound. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of C=C and C-H bonds of both sp² and sp³ hybridized carbons.[4]

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| =C-H stretch | ~3025 | Medium |

| C-H stretch (sp³) | ~2925, 2860, 2835 | Strong |

| C=C stretch | ~1650 | Medium |

| CH₂ bend | ~1440 | Medium |

| =C-H bend (out-of-plane) | ~725 | Strong |

Table 3: Characteristic IR absorption bands for this compound.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 82 | 44 | [C₆H₁₀]⁺ (Molecular Ion) |

| 81 | 11 | [C₆H₉]⁺ |

| 67 | 100 | [C₅H₇]⁺ (Base Peak) |

| 54 | 72 | [C₄H₆]⁺ |

| 41 | 32 | [C₃H₅]⁺ |

| 39 | 26 | [C₃H₃]⁺ |

Table 4: Major fragmentation peaks in the electron ionization mass spectrum of this compound.[5]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

A sample of this compound (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).[4]

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

The solution is transferred to a 5 mm NMR tube. The solution should be free of any particulate matter to ensure optimal spectral resolution.

Instrumentation and Data Acquisition:

-

The NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.[6]

-

For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and the acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each carbon environment. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

-

Phase correction and baseline correction are applied to the spectrum.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation:

-

For Attenuated Total Reflectance (ATR)-FTIR, a drop of neat liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[7]

-

Alternatively, for transmission IR, a thin film of the liquid is prepared by placing a drop between two salt plates (e.g., NaCl or KBr).[8]

Instrumentation and Data Acquisition:

-

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[2]

-

A background spectrum of the clean ATR crystal or empty salt plates is recorded first.

-

The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.[9]

Data Processing:

-

The sample interferogram is ratioed against the background interferogram and then Fourier transformed to produce the transmittance or absorbance spectrum.

-

The positions of the absorption bands are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

For a volatile liquid like this compound, the sample is often introduced via Gas Chromatography (GC-MS) for separation and purification prior to mass analysis.[10][11]

-

Alternatively, direct injection into the ion source can be used.[12]

-

Electron Ionization (EI) is a common method where the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][13]

Instrumentation and Data Acquisition:

-

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion.

-

The mass spectrum is recorded, typically over a mass range of m/z 10 to 200.

Data Processing:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for this compound, as well as a generalized workflow for spectroscopic analysis.

References

- 1. web.uvic.ca [web.uvic.ca]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. organomation.com [organomation.com]

- 5. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 6. rsc.org [rsc.org]

- 7. agilent.com [agilent.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 10. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Cyclohexene: Properties, Protocols, and Safety for Laboratory Applications

Introduction

This compound, with the chemical formula C₆H₁₀, is a cyclic hydrocarbon classified as a cycloalkene.[1][2] It is a colorless liquid at room temperature, characterized by a sharp, sweetish odor.[1][3][4] As a key intermediate in various chemical syntheses, including the production of nylon, resins, and other fine chemicals, a thorough understanding of its physical, chemical, and safety properties is paramount for laboratory professionals.[1][5] This guide provides a comprehensive overview of this compound, focusing on its core properties, detailed experimental protocols for its synthesis and purification, and essential safety guidelines for its handling and storage in a research environment.

Physical and Spectroscopic Properties

The fundamental physical and spectroscopic characteristics of this compound are summarized below. This data is critical for its identification, purification, and use in controlled reactions.

Physical Properties

The physical properties of this compound define its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₆H₁₀ |

| Molar Mass | 82.143 g/mol [1] |

| Appearance | Colorless liquid[1][3][4][6] |

| Odor | Sharp, sweetish[1][3][7] |

| Density | 0.8110 g/cm³ at 20°C[1][7] |

| Melting Point | -103.5 °C (-154.3 °F)[1] |

| Boiling Point | 82.98 °C (181.36 °F)[1] |

| Flash Point | < -7 °C (< 20 °F)[4][6][8] |

| Vapor Pressure | 8.93 kPa (67 mmHg) at 20 °C[1][6] |

| Solubility in Water | Slightly soluble / Insoluble[1][3][4][7] |

| Solubility in Organic Solvents | Miscible with ether, benzene, hexane, ethanol[1][3][7] |

| Refractive Index (n_D) | 1.4465[1] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

| Spectroscopy Type | Key Data Points |

| ¹H NMR (in CDCl₃) | δ ≈ 5.66 ppm (m, 2H, vinylic, -CH=CH-) δ ≈ 1.99 ppm (m, 4H, allylic, -CH₂-C=) δ ≈ 1.61 ppm (m, 4H, homoallylic, -CH₂-CH₂-C=)[9][10] |

| ¹³C NMR | δ ≈ 127.3 ppm (-C=C-) δ ≈ 25.3 ppm (-CH₂-C=) δ ≈ 22.8 ppm (-CH₂-CH₂-C=) |

| Infrared (IR) | ν ≈ 3020 cm⁻¹ (=C-H stretch) ν ≈ 2920 cm⁻¹ (C-H stretch) ν ≈ 1650 cm⁻¹ (C=C stretch)[11] |

| Mass Spectrometry (MS) | m/z = 82 (M⁺, molecular ion) m/z = 67 (M-15, loss of CH₃) m/z = 54 (retro-Diels-Alder fragmentation) |

Chemical Properties and Reactivity

This compound's reactivity is dominated by its carbon-carbon double bond, making it susceptible to electrophilic addition reactions.[2][5] Unlike benzene, which is aromatic and resistant to addition reactions, the localized double bond in this compound has a high electron density, allowing it to polarize and react with electrophiles like bromine (Br₂) without a catalyst.[12][13]

Structurally, this compound adopts a half-chair conformation, which is its most stable form.[1]

Key Chemical Transformations

The double bond is the site of several important transformations relevant to synthetic chemistry.

-

Electrophilic Addition: Reacts with halogens (e.g., Br₂) to form 1,2-dihalocyclohexanes.[1][14] It also readily adds hydrogen halides (e.g., HBr) following Markovnikov's rule.[2]

-

Hydration: The addition of water in the presence of an acid catalyst yields cyclohexanol.[1]

-

Oxidative Cleavage: Strong oxidizing agents, such as hydrogen peroxide with a tungsten catalyst, can cleave the double bond to form adipic acid.[1]

-

Hydrogenation: Partial hydrogenation of benzene is a commercial method for producing this compound.[1] Conversely, this compound can be hydrogenated to cyclohexane.

Caption: Key chemical transformations starting from this compound.

Experimental Protocols

The following sections detail standard laboratory procedures for the synthesis, purification, and qualitative analysis of this compound.

Protocol: Synthesis of this compound via Dehydration of Cyclohexanol

This procedure describes a common laboratory method for preparing this compound through the acid-catalyzed dehydration of cyclohexanol.[1][15][16]

Principle: An alcohol undergoes elimination (dehydration) in the presence of a strong acid catalyst, typically phosphoric or sulfuric acid, to form an alkene and water.[16][17]

Materials & Apparatus:

-

Cyclohexanol

-

85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)[15][18]

-

Anti-bumping granules

-

Round-bottom flask (50 cm³)

-

Fractional distillation apparatus (heating mantle, distillation head, condenser, receiving flask)

-

Separating funnel

-

Conical flasks

Methodology:

-

Measure approximately 20 cm³ of cyclohexanol into a pre-weighed 50 cm³ round-bottom flask.[15]

-

Slowly and carefully add 8 cm³ of 85% phosphoric acid to the flask while swirling.[15]

-

Add a few anti-bumping granules to ensure smooth boiling.[15]

-

Assemble the fractional distillation apparatus, ensuring all joints are secure. Place the flask on a heating mantle.

-

Gently heat the mixture. The reaction produces this compound and water, which will co-distill.[17]

-

Collect the distillate that boils below 95°C.[19] The temperature should be monitored closely to avoid the distillation of unreacted cyclohexanol (BP ~161°C).

-

Stop the distillation when only a small residue remains in the flask to avoid overheating and potential side reactions.[18] The collected distillate is the crude this compound product, containing impurities such as water, acid, and unreacted alcohol.[15]

Caption: Workflow for the synthesis of crude this compound.

Protocol: Purification of Crude this compound

The crude product from the synthesis must be purified to remove impurities.

Principle: Aqueous impurities and the acid catalyst are removed by washing in a separating funnel. Any remaining water is removed using a drying agent before final distillation yields the pure product.[15][17]

Materials & Apparatus:

-

Crude this compound distillate

-

Saturated sodium hydrogen carbonate (NaHCO₃) solution[15]

-

Saturated sodium chloride (brine) solution

-

Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)[15][18]

-

Separating funnel

-

Beakers and conical flasks

-

Clean, dry simple distillation apparatus

Methodology:

-

Washing: Transfer the crude distillate to a separating funnel.

-

Add approximately 15 cm³ of saturated sodium hydrogen carbonate solution to neutralize any residual acid catalyst. Stopper the funnel, shake gently, and frequently vent to release pressure from CO₂ evolution.[15][18]

-

Allow the layers to separate. Drain and discard the lower aqueous layer.[15]

-

Wash the organic layer with 20 cm³ of brine solution to remove the bulk of the dissolved water ("salting out").[20] Again, drain and discard the lower aqueous layer.

-

Drying: Transfer the washed organic layer to a clean, dry conical flask.

-

Add a small amount of anhydrous calcium chloride (or another suitable drying agent) and swirl.[15][17] The liquid will turn from cloudy to clear as the water is absorbed.

-

Final Distillation: Carefully decant or filter the dried liquid into a clean, dry round-bottom flask.

-

Perform a final simple distillation, collecting the fraction that boils at 81-84°C. This is the purified this compound.

Protocol: Qualitative Test for Unsaturation (Bromination)

This test confirms the presence of the C=C double bond in the purified product.

Principle: The reddish-brown color of bromine disappears when it undergoes an electrophilic addition reaction across the double bond of an alkene, forming a colorless dibromoalkane.[14][17]

Materials:

-

Purified this compound sample

-

Bromine water or a solution of bromine in an inert solvent (e.g., dichloromethane)

-

Test tubes

Methodology:

-

Place a small amount (approx. 1 mL) of the purified this compound into a test tube.

-

Add bromine water dropwise while shaking the tube.

-

Observation: A positive test for an alkene is the rapid disappearance of the bromine's characteristic orange-brown color.[15][17]

Caption: Simplified mechanism for the electrophilic addition of bromine to this compound.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.

5.1 Hazard Summary

-

Flammability: Highly flammable liquid and vapor.[8][21] Vapors may form explosive mixtures with air and are heavier than air, potentially traveling to ignition sources.[22][23]

-

Health Hazards: Harmful if swallowed and may be fatal if it enters the airways (aspiration hazard).[8][21][23] Causes irritation to skin and eyes.[3][22] Inhalation of high concentrations can have a narcotic effect, causing drowsiness or dizziness.[3][4][24]

-

Reactivity: Can form explosive peroxides upon prolonged storage, especially when exposed to air and light.[3][8][25] It may react vigorously with strong oxidizing agents.[22]

| GHS Pictograms | Hazard Statements |

| GHS02 (Flame), GHS06 (Toxic), GHS08 (Health Hazard), GHS09 (Environmental Hazard) | H225: Highly flammable liquid and vapor H302: Harmful if swallowed H304: May be fatal if swallowed and enters airways H411: Toxic to aquatic life with long-lasting effects[1][21] |

5.2 Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably a chemical fume hood.[23][26]

-

Keep away from heat, sparks, open flames, and other ignition sources.[21][23][25]

-

Use explosion-proof electrical equipment and non-sparking tools.[8][27]

-

Ground all containers and equipment to prevent static discharge.[8][25][27]

-

PPE: Wear protective gloves, chemical safety goggles, and a lab coat.[21][26]

5.3 Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from direct sunlight and oxidizing agents.[21][23][25][28] Store in a dedicated flammables cabinet.[8] Peroxide formation should be monitored; regularly check inhibitor levels if present.[25]

-

Spills: In case of a spill, eliminate all ignition sources. Contain the spill with an inert absorbent material (e.g., sand, diatomaceous earth) and place it in a suitable container for disposal.[22][23]

-

Disposal: Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[18][28] Incineration in a specialized facility is a common disposal method.[28]

Conclusion

This compound is a versatile and fundamental cycloalkene in organic synthesis. Its utility is directly linked to the reactivity of its double bond. For researchers and scientists, a comprehensive knowledge of its physical properties for purification and identification, its chemical reactivity for synthetic planning, and its significant hazards for safe laboratory practice is non-negotiable. The protocols and data presented in this guide serve as a foundational resource for the effective and safe use of this compound in a professional laboratory setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. This compound | 110-83-8 [chemicalbook.com]

- 4. This compound | C6H10 | CID 8079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound: Uses, Properties, and Applications [eureka.patsnap.com]

- 6. westliberty.edu [westliberty.edu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. archpdfs.lps.org [archpdfs.lps.org]

- 9. This compound(110-83-8) 1H NMR spectrum [chemicalbook.com]

- 10. 1H proton nmr spectrum of this compound C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]